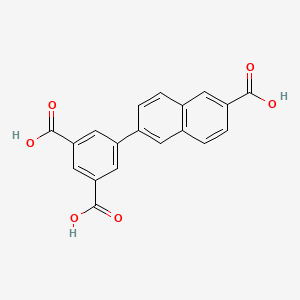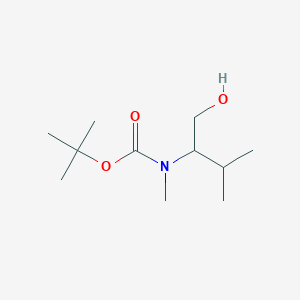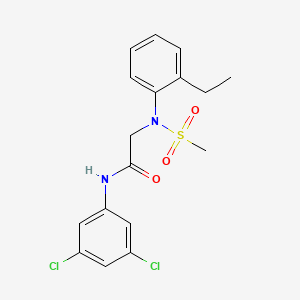![molecular formula C21H23Cl2N3O3 B12499286 Methyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12499286.png)
Methyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 3-(3,4-DICHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives This compound is characterized by the presence of a methyl ester group, a dichlorobenzamido group, and an ethylpiperazinyl group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(3,4-DICHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dichlorobenzamido Intermediate: This step involves the reaction of 3,4-dichlorobenzoic acid with an amine to form the dichlorobenzamido intermediate.
Coupling with Piperazine: The intermediate is then reacted with 4-ethylpiperazine under suitable conditions to form the piperazinyl derivative.
Esterification: Finally, the benzoate core is esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 3-(3,4-DICHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The dichlorobenzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mecanismo De Acción
The mechanism of action of METHYL 3-(3,4-DICHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- METHYL 3-(3,4-DICHLOROBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE
- METHYL 3-(3,4-DICHLOROBENZAMIDO)-4-(4-PROPYLPIPERAZIN-1-YL)BENZOATE
Uniqueness
METHYL 3-(3,4-DICHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the ethylpiperazinyl group, in particular, may influence its pharmacokinetic and pharmacodynamic profiles.
Propiedades
Fórmula molecular |
C21H23Cl2N3O3 |
|---|---|
Peso molecular |
436.3 g/mol |
Nombre IUPAC |
methyl 3-[(3,4-dichlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C21H23Cl2N3O3/c1-3-25-8-10-26(11-9-25)19-7-5-15(21(28)29-2)13-18(19)24-20(27)14-4-6-16(22)17(23)12-14/h4-7,12-13H,3,8-11H2,1-2H3,(H,24,27) |
Clave InChI |
OPEJQWNZMLUMPL-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12499208.png)
![(2-Chlorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12499211.png)


![5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B12499229.png)

methanone](/img/structure/B12499243.png)
![2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B12499247.png)
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3,5-dimethoxybenzoate](/img/structure/B12499253.png)
![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12499261.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12499272.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dichlorophenyl)methanesulfonamide (non-preferred name)](/img/structure/B12499273.png)

